molecular formula C12H19NO2 B13946851 2-(2,3-Diethoxyphenyl)ethan-1-amine CAS No. 408353-03-7

2-(2,3-Diethoxyphenyl)ethan-1-amine

Cat. No.: B13946851
CAS No.: 408353-03-7
M. Wt: 209.28 g/mol
InChI Key: MHEWMQOWDFYSHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,3-Diethoxyphenyl)ethan-1-amine is an organic compound belonging to the class of phenethylamines. This compound is characterized by the presence of an ethanamine group attached to a diethoxy-substituted phenyl ring. It is structurally related to other phenethylamines, which are known for their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-Diethoxyphenyl)ethan-1-amine typically involves the following steps:

    Starting Material: The synthesis begins with 2,3-dimethoxybenzaldehyde.

    Reduction: The aldehyde group is reduced to the corresponding alcohol using a reducing agent such as sodium borohydride.

    Substitution: The hydroxyl group is then substituted with an ethanamine group through a nucleophilic substitution reaction.

    Ethanolysis: The final step involves the conversion of the methoxy groups to ethoxy groups using ethanol in the presence of an acid catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-pressure hydrogenation and catalytic reduction can also be employed to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Diethoxyphenyl)ethan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like alkyl halides and acid chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions include quinones, alcohols, and substituted phenethylamines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(2,3-Diethoxyphenyl)ethan-1-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on neurotransmitter systems.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(2,3-Diethoxyphenyl)ethan-1-amine involves its interaction with various molecular targets, including neurotransmitter receptors and ion channels. The compound can modulate the activity of these targets, leading to changes in cellular signaling pathways. This modulation can result in various physiological effects, depending on the specific receptors and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2-(3,4-Dimethoxyphenyl)ethan-1-amine: This compound has similar structural features but with methoxy groups instead of ethoxy groups.

    2-(2,4-Dimethoxyphenyl)ethan-1-amine: Another related compound with methoxy groups at different positions on the phenyl ring.

    3,4-Dimethoxyphenethylamine: A simpler phenethylamine derivative with methoxy groups.

Uniqueness

2-(2,3-Diethoxyphenyl)ethan-1-amine is unique due to the presence of ethoxy groups, which can influence its chemical reactivity and biological activity. The ethoxy groups can affect the compound’s lipophilicity, making it more or less soluble in different solvents, and can also impact its interaction with biological targets.

Properties

CAS No.

408353-03-7

Molecular Formula

C12H19NO2

Molecular Weight

209.28 g/mol

IUPAC Name

2-(2,3-diethoxyphenyl)ethanamine

InChI

InChI=1S/C12H19NO2/c1-3-14-11-7-5-6-10(8-9-13)12(11)15-4-2/h5-7H,3-4,8-9,13H2,1-2H3

InChI Key

MHEWMQOWDFYSHW-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1OCC)CCN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.